N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine
Description
N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chlorophenyl group, and a hydroxybutanoyl group attached to an L-leucine backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
62023-79-4 |
|---|---|
Molecular Formula |
C16H23ClN2O4 |
Molecular Weight |
342.82 g/mol |
IUPAC Name |
(2S)-2-[[3-amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23ClN2O4/c1-9(2)7-13(16(22)23)19-15(21)14(20)12(18)8-10-3-5-11(17)6-4-10/h3-6,9,12-14,20H,7-8,18H2,1-2H3,(H,19,21)(H,22,23)/t12?,13-,14?/m0/s1 |
InChI Key |
QOAZZKLGKZIHIQ-MOKVOYLWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)Cl)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylacetic acid with ammonia to form 4-chlorophenylacetamide. This intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and coupling with L-leucine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amino group results in an amine. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-[3-Amino-4-(4-bromophenyl)-2-hydroxybutanoyl]-L-leucine
- N-[3-Amino-4-(4-fluorophenyl)-2-hydroxybutanoyl]-L-leucine
- N-[3-Amino-4-(4-methylphenyl)-2-hydroxybutanoyl]-L-leucine
Uniqueness
N-[3-Amino-4-(4-chlorophenyl)-2-hydroxybutanoyl]-L-leucine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
